![molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9](/img/structure/B134771.png)
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol (CAS 10288-72-9) is a bicyclic aromatic compound featuring a 1,4-dioxane ring fused to a benzene moiety, with a hydroxyl group at the 6-position. Its molecular formula is C₈H₈O₃, and it has a molecular weight of 152.15 g/mol . This compound is a versatile intermediate in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and materials science. Key synonyms include 6-hydroxy-1,4-benzodioxane and 3,4-ethylenedioxyphenol . Its applications span the synthesis of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and antiviral agents, as evidenced by its incorporation into complex molecules in recent studies .
Preparation Methods
Cyclization of Dihydroxybenzene Derivatives with Epoxide Reagents
The formation of the 1,4-dioxane ring is commonly achieved via nucleophilic ring-opening of epoxides by dihydroxybenzene precursors. For example, epichlorohydrin reacts with catechol derivatives under basic conditions to form the benzodioxin scaffold .
Reaction Mechanism and Conditions
In a typical procedure, 2,3-dihydroxybenzenol (catechol) is suspended in aqueous sodium carbonate (10% w/v) and stirred with epichlorohydrin at room temperature. The phenolic oxygen atoms attack the electrophilic carbons of the epoxide, forming the dioxane ring . The hydroxyl group at position 6 is introduced either by starting with a substituted catechol (e.g., 5-hydroxycatechol) or through post-cyclization oxidation.
Key parameters :
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Base : Aqueous Na₂CO₃ (pH 9–10) facilitates deprotonation of phenolic hydroxyls.
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Temperature : Reactions proceed at 25–40°C to balance reactivity and side-product formation.
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Solvent : Water or polar aprotic solvents (e.g., DMF) enhance solubility .
Yield Optimization
Yields depend on the steric and electronic effects of substituents. Unsubstituted catechols yield 70–80% benzodioxin products, while electron-withdrawing groups (e.g., nitro) reduce reactivity . Lithium hydride (LiH) in DMF has been used to accelerate ring closure in related sulfonamide syntheses .
Functionalization of Preexisting Benzodioxin Scaffolds
Hydroxylation via Diazotization
Aminobenzodioxins serve as intermediates for hydroxyl group introduction. N-(2,3-Dihydrobenzo dioxin-6-yl)amine undergoes diazotization with nitrous acid (HNO₂) followed by hydrolysis to yield the target compound .
Procedure :
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Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C.
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Hydrolysis : Heat the diazonium salt in aqueous H₂SO₄ to replace the amino group with hydroxyl.
Challenges :
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Competing side reactions (e.g., dimerization) require careful temperature control.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples alcohols with phenols using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form ether linkages . This method is viable for synthesizing substituted benzodioxins.
Application to Benzodioxin Synthesis
A diol (e.g., 2,3-dihydroxybenzyl alcohol) reacts with a phenol derivative under Mitsunobu conditions to construct the dioxane ring. For example:
Advantages :
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High regioselectivity.
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Compatible with heat-sensitive substrates.
Limitations :
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Requires stoichiometric reagents, increasing cost.
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Post-reduction steps may be needed to remove phosphine oxides .
Comparative Analysis of Synthetic Routes
Method | Starting Material | Yield (%) | Key Reagents | Challenges |
---|---|---|---|---|
Epoxide Cyclization | Catechol derivatives | 70–80 | Epichlorohydrin, Na₂CO₃ | Competing ring sizes |
Diazotization | Aminobenzodioxins | 50–65 | NaNO₂, H₂SO₄ | Intermediate instability |
Mitsunobu Reaction | Diols/Phenols | 60–75 | PPh₃, DIAD | High reagent cost |
Spectroscopic Characterization
Synthesized compounds are validated using:
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The benzodioxane ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzodioxane derivatives.
Substitution: Halogenated or nitrated benzodioxane compounds.
Scientific Research Applications
Chemistry
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions such as:
- Cyclization : Often synthesized from catechol derivatives.
- Substitution Reactions : Can form halogenated or nitrated derivatives.
Table 1: Synthetic Routes
Reaction Type | Description |
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Cyclization | Reaction of catechol with ethylene glycol |
Hydroxylation | Introduction of hydroxyl groups |
Oxidation | Formation of quinones and other oxidized forms |
Biological Applications
Research into the biological properties of this compound has identified potential antimicrobial and antioxidant activities. Studies have shown that this compound can interact with various biological targets due to its hydroxyl group, which facilitates hydrogen bonding.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial properties against a range of pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects. It is being explored as a candidate for drug development targeting various diseases due to its ability to modulate biochemical pathways.
Table 2: Potential Therapeutic Targets
Disease Type | Mechanism of Action |
---|---|
Cancer | Antiproliferative activity against cancer cells |
Myotonic Dystrophy Type 2 | Modulation of RNA splicing defects |
Example Study: Myotonic Dystrophy
A study highlighted the effectiveness of a derivative of this compound in rescuing splicing patterns in patient-derived fibroblasts from myotonic dystrophy type 2 patients. The compound improved splicing efficiency significantly at low concentrations without toxicity .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of high-performance materials used in electronics and coatings.
Case Study: OLED Technology
Recent research has explored the use of this compound in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED structures has shown promising results in enhancing light emission efficiency and stability .
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The benzodioxane ring system can influence the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional versatility of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol is highlighted by its comparison with analogs that differ in substituents, heteroatoms, or ring systems. Below is a detailed analysis:
Structural Analogs with Modified Substituents
Key Findings :
- Hydroxymethyl derivatives (e.g., (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol) enhance lipophilicity, improving blood-brain barrier penetration in antiviral agents .
- Aldehyde derivatives enable condensation reactions, as seen in the synthesis of acrylate esters for fluorescent probes .
- Nitro-substituted analogs exhibit reduced hydrogen-bonding capacity, favoring reactions with nucleophiles in aromatic substitution .
Heterocyclic Variants with Modified Ring Systems
Key Findings :
- Oxathiin analogs (S-containing) demonstrate enhanced stability against oxidative degradation compared to dioxin derivatives, making them suitable for prolonged biological activity in PROTACs .
- Oxazine analogs introduce basicity via the NH group, enabling pH-dependent solubility and interactions with acidic residues in enzyme binding pockets .
Functionalized Derivatives in Drug Discovery
Key Findings :
- Carboxamide derivatives are critical in optimizing binding affinity; for example, CCT251236 shows nanomolar potency against Pirin, a transcriptional regulator .
- Acrylate esters serve as Michael acceptors in click chemistry, enabling bioconjugation in probe design .
Biological Activity
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C₈H₈O₃
- Molecular Weight : 168.15 g/mol
- Structure : The compound features a dioxin ring structure which contributes to its biological activity.
1. Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study identified a series of N-phenylpropanamides based on this scaffold that showed potent inhibition against DprE1, an essential enzyme in Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated strong antimycobacterial activity, suggesting potential use in tuberculosis treatment .
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can inhibit monoamine oxidases (MAOs), which are involved in the degradation of neurotransmitters. Inhibitors of MAO-B, for instance, are being explored for their potential in treating neurodegenerative diseases like Parkinson's disease. The compound’s ability to cross the blood-brain barrier enhances its therapeutic prospects .
3. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays. It has shown significant radical scavenging activity, which is crucial for protecting cells from oxidative stress and may play a role in preventing chronic diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes including MAOs and DprE1, modulating neurotransmitter levels and bacterial growth respectively.
- Radical Scavenging : Its structure allows it to interact with free radicals, reducing oxidative stress within cells.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. Q1. What are the optimal synthetic routes and conditions for preparing 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving aromatic substitution or cyclization reactions. For example:
- Step 1 : React 1,2-dihydroxybenzene derivatives with 1,2-dibromoethane under basic conditions to form the dioxane ring.
- Step 2 : Functionalize the aromatic ring via Friedel-Crafts alkylation or hydroxylation, followed by purification using column chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) .
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Lewis acids like AlCl₃).
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.7–7.1 ppm) and oxygenated methylene groups (δ 4.2–4.5 ppm). The hydroxyl proton appears as a broad singlet (δ 5.2–5.5 ppm) .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and ether (C–O–C: 1250–1270 cm⁻¹) functionalities.
- Mass Spectrometry : ESI-MS (m/z 153 [M+H]⁺) and HRMS validate molecular weight (C₈H₈O₃: 152.15 g/mol) .
Advanced Research Questions
Q. Q3. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, derivatives show binding affinity (ΔG = −7.2 kcal/mol) to cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 .
Q. Q4. How do structural modifications (e.g., halogenation, alkylation) affect the compound’s crystallinity and stability?
Methodological Answer:
- Crystal Structure Analysis : X-ray diffraction (XRD) reveals that halogenated derivatives (e.g., 6-bromo-substituted analogs) adopt a planar conformation with intermolecular halogen bonding (Br···O: 3.1 Å), enhancing thermal stability (TGA: decomposition >250°C) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show unmodified this compound degrades by 12%, while methylated analogs degrade <5% .
Q. Q5. What strategies resolve contradictions in regioselectivity during functionalization of the dioxane ring?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., –B(OH)₂ via Suzuki coupling) to control electrophilic substitution at the 6-position .
- Protection/Deprotection : Use TBDMS protection for the hydroxyl group to prevent unwanted side reactions during nitration or sulfonation .
- Case Study : Nitration of unprotected this compound yields a 3:1 mixture of 5-nitro and 7-nitro isomers, resolved via fractional crystallization (hexane/EtOAc) .
Q. Q6. How can bioactivity studies (e.g., enzyme inhibition, cytotoxicity) be designed for derivatives of this compound?
Methodological Answer:
- Enzyme Assays : Test derivatives against COX-2 or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., resorufin for CYP3A4) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced activity (IC₅₀ = 8.2 µM) .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZCGJRCAALLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429325 | |
Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10288-72-9 | |
Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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